3,5-Dimethyladamantane-1-carboxylic acid

Mitochondrial toxicity Naphthenic acid model Reactive oxygen species

Researchers developing membrane-permeable drug conjugates often face a barrier: conventional adamantane building blocks lack sufficient lipophilicity. 3,5-Dimethyladamantane-1-carboxylic acid (CAS 14670-94-1) directly addresses this with a logP of ~3.2, enabling a 3-fold increase in intracellular delivery and a 6- to 15-fold improvement in potency for iron-chelator therapies. This compound also serves as a well-defined model naphthenic acid fraction compound (NAFC) for environmental toxicology, selectively inhibiting mitochondrial state 3 respiration and inducing ROS production. Its carboxylic acid handle allows facile conversion to carboxamides-the corresponding carboxamide is the most potent DPP-4 inhibitor (IC50 = 53.94 µM) in its series-making it a critical starting material for type 2 diabetes medicinal chemistry programs. Supplied with rigorous analytical documentation; bulk quantities available upon request.

Molecular Formula C13H20O2
Molecular Weight 208.3 g/mol
CAS No. 14670-94-1
Cat. No. B084701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyladamantane-1-carboxylic acid
CAS14670-94-1
Molecular FormulaC13H20O2
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)C(=O)O)C
InChIInChI=1S/C13H20O2/c1-11-3-9-4-12(2,6-11)8-13(5-9,7-11)10(14)15/h9H,3-8H2,1-2H3,(H,14,15)
InChIKeyBSWOQWGHXZTDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyladamantane-1-carboxylic acid: Properties & Applications


3,5-Dimethyladamantane-1-carboxylic acid (CAS 14670-94-1) is an adamantane derivative featuring a rigid, lipophilic hydrocarbon cage with methyl substitutions at the 3- and 5-positions and a reactive carboxylic acid handle at the 1-position . This structure imparts distinct physicochemical properties—including a predicted logP of approximately 3.07–3.56 and low aqueous solubility (0.14 g/L at 25°C)—that differentiate it from both simpler adamantane carboxylic acids and more polar analogs . The compound serves as a versatile intermediate for synthesizing lipophilic drug conjugates and as a model naphthenic acid fraction compound (NAFC) for environmental toxicology studies [1][2].

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Lipophilic conjugate synthesis intermediate
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NAFC surrogate standard for environmental toxicity
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Mitochondrial oxidative stress chemical probe
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DPP-4 inhibitor precursor scaffold

3,5-Dimethyladamantane-1-carboxylic acid: Substitution Risks


The presence of two methyl groups on the adamantane cage of 3,5-dimethyladamantane-1-carboxylic acid (CAS 14670-94-1) fundamentally alters its lipophilicity, solubility, and biological activity compared to non-methylated or differently substituted analogs . For instance, the dimethyl substitution increases the compound's lipophilicity (logP ~3.2) relative to 1-adamantanecarboxylic acid (logP ~2.4), which directly impacts membrane permeability and protein binding . In mitochondrial toxicity assays, 3,5-dimethyladamantane-1-carboxylic acid potently inhibits state 3 respiration and increases reactive oxygen species (ROS) production, whereas the 3-hydroxy analog shows minimal effect except at extremely high concentrations [1]. These quantitative differences demonstrate that 3,5-dimethyladamantane-1-carboxylic acid is not a generic, interchangeable adamantane carboxylic acid but a distinct chemical entity with unique properties critical for specific research and industrial applications.

Lipophilicity shift
Dimethyl substitution may increase logP and membrane permeability relative to unsubstituted analog, altering bioactivity.
ROS pathway divergence
3,5-Dimethyl analog increases H2O2 production while 3-hydroxy analog reduces it, affecting oxidative stress models.
Scaffold-dependent DPP-4 activity
The 3,5-dimethyladamantane core is critical for highest DPP-4 inhibition; other substitutions yield lower activity.

3,5-Dimethyladamantane-1-carboxylic acid: Comparative Evidence


Mitochondrial Toxicity: vs. 3-Hydroxy Analog

In a direct head-to-head comparison using mitochondria isolated from rainbow trout liver, 3,5-dimethyladamantane-1-carboxylic acid demonstrated a distinctly different mitochondrial toxicity profile compared to 3-hydroxyadamantane-1-carboxylic acid [1]. While both compounds uncoupled mitochondrial membrane potential, 3,5-dimethyladamantane-1-carboxylic acid inhibited state 3 respiration and increased H2O2 production, whereas 3-hydroxyadamantane-1-carboxylic acid only inhibited state 3 respiration at the highest tested concentration (2560 mg/L) and actually reduced H2O2 production [1]. This divergent behavior is critical for researchers using these compounds as naphthenic acid fraction models.

Mitochondrial toxicity
Head-to-head
Inhibits state 3 respiration; increases H₂O₂ production. 3-Hydroxy analog reduces H₂O₂ and inhibits only at 2560 mg/L.
ROS pathway response context
Rainbow trout liver mitochondria assay
Mitochondrial toxicity Naphthenic acid model Reactive oxygen species Environmental toxicology

Lipophilicity: vs. 1-Adamantanecarboxylic Acid

The dimethyl substitution on the adamantane core significantly increases lipophilicity relative to the unsubstituted 1-adamantanecarboxylic acid . The measured logP (XLogP3) for 3,5-dimethyladamantane-1-carboxylic acid is approximately 3.2, whereas 1-adamantanecarboxylic acid has a predicted logP of around 2.4 [1]. This ~0.8 logP unit increase translates to approximately a 6-fold increase in lipophilicity, which is a critical parameter for designing compounds intended to cross biological membranes or bind to lipophilic protein pockets.

Lipophilicity
Data to verify
LogP ~3.2 vs. ~2.4 for 1-adamantanecarboxylic acid (~6× increase)
Membrane permeability context
XLogP3 prediction; cross-study comparable
Physicochemical property Lipophilicity Drug design Membrane permeability

Intracellular Iron Mobilization: DFOB Conjugate vs. DFOB Alone

Conjugation of 3,5-dimethyladamantane-1-carboxylic acid to desferrioxamine B (DFOB) dramatically enhances the intracellular iron mobilization capability of the chelator [1]. In a direct comparison using radiolabeled (59)Fe, the DFOB-3,5-dimethyladamantane-1-carboxylic acid adduct mobilized 3-fold more intracellular iron than DFOB alone [1]. Furthermore, the conjugate exhibited an IC50 that was 6- to 15-fold lower (more potent) than DFOB in two different cell types [1]. This demonstrates that the dimethyladamantane moiety confers a significant functional advantage, likely by increasing lipophilicity and cellular uptake.

Intracellular Fe mobilization
Head-to-head
DFOB conjugate: 3× more iron mobilized; IC50 6–15× lower than DFOB alone
Intracellular delivery context
Radiolabeled ⁵⁹Fe assay in two cell types
Iron chelation Drug conjugate Desferrioxamine B Intracellular iron mobilization

DPP-4 Inhibition: Carboxamide vs. Other Derivatives

Among a series of fifteen synthesized adamantane derivatives, 3,5-dimethyladamantane-1-carboxamide—the carboxamide derivative of 3,5-dimethyladamantane-1-carboxylic acid—was identified as the most potent and selective dipeptidyl peptidase 4 (DPP-4) inhibitor [1]. The compound exhibited an IC50 of 53.94 µM against DPP-4 [1]. While the carboxylic acid itself is a precursor, this SAR finding highlights that the 3,5-dimethyladamantane scaffold is critical for achieving the highest DPP-4 inhibitory activity within this chemical series, and that conversion to the carboxamide is a key functional transformation for biological activity.

DPP-4 inhibition
Class-level
Carboxamide derivative IC₅₀ 53.94 µM (most active in series of 15)
DPP-4 enzyme inhibition context
SAR series; carboxamide derivative
DPP-4 inhibitor Adamantane derivatives Type 2 diabetes Structure-activity relationship

Mitochondrial Toxicity: vs. OSPW Naphthenic Acids

As a model naphthenic acid fraction compound (NAFC), 3,5-dimethyladamantane-1-carboxylic acid exhibits mitochondrial toxicity similar to complex mixtures of naphthenic acids extracted from oil sands process-affected water (OSPW) [1]. In a direct comparison, the compound inhibited state 3 respiration and increased H2O2 production, but with an EC50 that was two-fold greater (less potent) than the OSPW NA mixture [1]. This quantitative difference is important for calibrating toxicity models and understanding the contribution of individual NAFCs to the overall toxicity of environmental samples.

Toxicity vs. OSPW mixture
Head-to-head
EC50 2-fold greater (half as potent) than OSPW naphthenic acid mixture
Surrogate standard calibration context
Rainbow trout liver mitochondria
Naphthenic acids Mitochondrial toxicity EC50 Environmental monitoring

3,5-Dimethyladamantane-1-carboxylic acid: Application Scenarios


Lipophilic Drug Conjugate Synthesis

The high lipophilicity (logP ~3.2) of 3,5-dimethyladamantane-1-carboxylic acid makes it an ideal building block for creating drug conjugates intended to cross biological membranes . As demonstrated by the DFOB conjugate, attachment of this adamantane moiety can increase intracellular drug delivery by 3-fold and improve potency by 6- to 15-fold [1]. Researchers developing iron chelators, neuroprotective agents, or other therapies requiring enhanced blood-brain barrier penetration should prioritize this compound over less lipophilic adamantane carboxylic acids [1].

NAFC Surrogate Standard

In studies assessing the toxicity of oil sands process-affected water (OSPW), 3,5-dimethyladamantane-1-carboxylic acid serves as a valuable, well-defined model NAFC [2]. Its mitochondrial toxicity profile—inhibiting state 3 respiration and increasing ROS production—mimics that of complex OSPW NA mixtures, but with a quantifiable 2-fold lower potency [2]. This allows researchers to use the pure compound as a reference standard for calibrating bioassays, studying structure-toxicity relationships, and deconvoluting the contributions of individual NAFCs in environmental samples [2].

Mitochondrial Oxidative Stress Probe

The distinct mitochondrial effects of 3,5-dimethyladamantane-1-carboxylic acid—specifically its ability to inhibit state 3 respiration and increase H2O2 production—differentiate it from structurally similar compounds like 3-hydroxyadamantane-1-carboxylic acid, which reduces ROS [2]. This makes it a selective chemical probe for investigating pathways of mitochondrial dysfunction and oxidative stress, particularly in aquatic toxicology models using rainbow trout liver mitochondria [2]. Researchers studying naphthenic acid-induced toxicity mechanisms should select this compound over the 3-hydroxy analog to elicit the ROS production phenotype [2].

DPP-4 Inhibitor Precursor

The carboxylic acid group of 3,5-dimethyladamantane-1-carboxylic acid provides a reactive handle for facile conversion to carboxamides, esters, and other derivatives . Notably, its corresponding carboxamide was identified as the most potent DPP-4 inhibitor among a series of adamantane derivatives (IC50 = 53.94 µM) [3]. This establishes the compound as a key starting material for medicinal chemistry programs targeting DPP-4 for type 2 diabetes. Procurement of this specific acid, rather than generic 1-adamantanecarboxylic acid, is essential for accessing the optimal SAR within this chemical space [3].

Application
Selection Property
Validation Focus
Lipophilic drug conjugate synthesis
High lipophilicity scaffold
Intracellular delivery and blood-brain barrier penetration assays
NAFC surrogate standard
Mitochondrial toxicity model compound
Bioassay calibration and structure-toxicity relationship studies
Mitochondrial oxidative stress probe
Selective ROS production phenotype
Mitochondrial dysfunction pathway research
DPP-4 inhibitor synthesis
Key intermediate for high-activity carboxamide
DPP-4 enzyme inhibition and SAR studies

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